5-(Difluoromethyl)isoxazol-4-amine
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Overview
Description
5-(Difluoromethyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)isoxazol-4-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, focus on optimizing yield and purity while minimizing waste and cost. These methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole-4-carboxylic acid derivatives, while reduction can yield isoxazole-4-amine derivatives .
Scientific Research Applications
5-(Difluoromethyl)isoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA_A receptor agonist.
Ibotenic Acid: A neurotoxin and psychoactive compound.
Uniqueness: 5-(Difluoromethyl)isoxazol-4-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C4H4F2N2O |
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Molecular Weight |
134.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)3-2(7)1-8-9-3/h1,4H,7H2 |
InChI Key |
JSWLQCUTNCSXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1N)C(F)F |
Origin of Product |
United States |
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